molecular formula C12H10ClNO B8184773 N-(6-Chloro-naphthalen-1-yl)-acetamide

N-(6-Chloro-naphthalen-1-yl)-acetamide

Cat. No.: B8184773
M. Wt: 219.66 g/mol
InChI Key: VKKOWQLUXQLZRM-UHFFFAOYSA-N
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Description

N-(6-Chloro-naphthalen-1-yl)-acetamide is an organic compound characterized by the presence of a chloro-substituted naphthalene ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-naphthalen-1-yl)-acetamide typically involves the reaction of 6-chloronaphthalene-1-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-naphthalen-1-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-(6-Chloro-naphthalen-1-yl)-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-naphthalen-1-yl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloronaphthalene-1-amine
  • 6-Chloronaphthalene-1-ol
  • Naphthalene-1-acetamide

Uniqueness

N-(6-Chloro-naphthalen-1-yl)-acetamide is unique due to the presence of both a chloro-substituted naphthalene ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(6-chloronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8(15)14-12-4-2-3-9-7-10(13)5-6-11(9)12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKOWQLUXQLZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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